molecular formula C27H34O14 B1676963 Naringin dihydrochalcone CAS No. 18916-17-1

Naringin dihydrochalcone

Cat. No. B1676963
CAS RN: 18916-17-1
M. Wt: 582.5 g/mol
InChI Key: CWBZAESOUBENAP-QVNVHUMTSA-N
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Description

Naringin dihydrochalcone (Naringin DC) is a new-style sweetening agent and an artificial sweetener derived from naringin . It is a compound roughly 300–1800 times sweeter than sugar at threshold concentrations . It is one of the sweet dihydrochalcones derived from citrus flavanones .


Synthesis Analysis

The synthesis of Naringin dihydrochalcone involves treating naringin with potassium hydroxide or another strong base, and then catalytically hydrogenating it . The sweet dihydrochalcones are derived from flavonones by a ring-opening reaction which occurs in the presence of alkali .


Molecular Structure Analysis

Naringin dihydrochalcone has a molecular formula of C27H34O14 . The structure of Naringin dihydrochalcone is related to its antioxidant capacities .


Chemical Reactions Analysis

Naringin dihydrochalcone can undergo redox-based reactions (especially electron transfer (ET) and hydrogen atom transfer (HAT)), as well as radical adduct formation, to exert their antioxidant action . An enzymatic strategy for the efficient synthesis of potentially valuable products from naringin DC was developed using Bacillus megaterium CYP102A1 monooxygenase .


Physical And Chemical Properties Analysis

When naringin is treated with potassium hydroxide or another strong base, and then catalytically hydrogenated, it becomes a naringin dihydrochalcone, a compound roughly 300–1800 times sweeter than sugar at threshold concentrations .

Scientific Research Applications

Food Industry: Sweetening Agent

NDHC is derived from naringin, a flavonoid found in citrus fruits, particularly grapefruit. It is known for its intense sweetness, being 300-1000 times sweeter than sucrose. This makes NDHC an excellent candidate for use as a non-caloric sweetener in the food industry, providing sweetness without the added calories or glycemic impact .

Pharmaceuticals: Antioxidant Properties

NDHC exhibits strong antioxidant activity, which is beneficial in pharmaceutical applications. Antioxidants help in neutralizing harmful free radicals in the body, potentially reducing the risk of chronic diseases such as cancer and heart disease. The compound’s antioxidant properties are being explored for the development of health supplements and protective drugs .

Biocatalysis: Enzymatic Synthesis

In the field of biocatalysis, NDHC can be hydroxylated to produce neoeriocitrin dihydrochalcone, a compound with potential value. Using enzymes like CYP102A1 monooxygenase, researchers can achieve regioselective hydroxylation, which is crucial for the efficient synthesis of various bioactive compounds .

Therapeutics: Bitterness Masking

The conversion of naringin to NDHC results in a dramatic shift from bitter to sweet taste. This property is particularly useful in therapeutics, where NDHC can be used to mask the bitterness of certain medications, improving patient compliance and the overall effectiveness of the treatment .

Nutraceuticals: Dietary Supplement

Due to its intense sweetness and low-calorie profile, NDHC is being researched as a dietary supplement that could benefit individuals who need to control sugar intake, such as diabetics. Its use as a sweetener in nutraceutical products could enhance the flavor without compromising dietary restrictions .

Chemical Research: Binding Studies

NDHC’s ability to bind with various compounds, such as glycine bile sodium and bovine bile sodium, is being studied. These binding studies are important for understanding the compound’s behavior in different environments, such as simulating the gastrointestinal tract, which has implications for drug delivery and absorption .

Safety And Hazards

Naringin dihydrochalcone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBZAESOUBENAP-QVNVHUMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940428
Record name Naringin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid, Bland aroma
Record name Naringin dihydrochalcone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble, Soluble (in ethanol)
Record name Naringin dihydrochalcone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Naringin dihydrochalcone

CAS RN

18916-17-1
Record name Naringin dihydrochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18916-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naringin dihydrochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018916171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naringin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl 2-O-(6-deoxy-α-Dmannopyranosyl)-β-D-gulopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Propanone, 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NARINGIN DIHYDROCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7233QDO0QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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